3-Methoxy-4'-morpholinomethyl benzophenone

説明

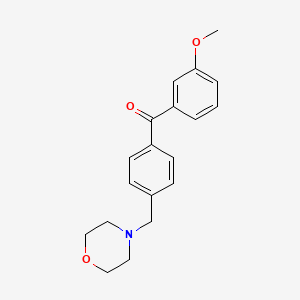

3-Methoxy-4’-morpholinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a methoxy group at the 3-position and a morpholinomethyl group at the 4’-position of the benzophenone structure. This compound is a white crystalline powder that is soluble in organic solvents and has a melting point of 62-65°C.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4’-morpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy group replaces a halogen atom on the benzene ring.

Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react to form the final product.

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-4’-morpholinomethyl benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

3-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives or other substituted benzophenones.

科学的研究の応用

Photoprotection

Ultraviolet (UV) Absorption:

3-Methoxy-4'-morpholinomethyl benzophenone functions primarily as a UV filter in sunscreens and cosmetic formulations. It effectively absorbs UV radiation, protecting skin from harmful effects such as sunburn and photoaging. The compound's absorption spectrum shows significant peaks in the UVB range, making it suitable for incorporation into broad-spectrum sunscreens .

Safety and Efficacy:

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that benzophenones, including derivatives like this compound, are safe for topical application at concentrations commonly used in cosmetics . This assessment highlights the compound's efficacy as a UV filter while ensuring consumer safety.

| Property | Value |

|---|---|

| UV Absorption Range | 290-320 nm |

| Recommended Usage Concentration | Up to 10% in formulations |

Pharmaceutical Applications

Drug Formulation:

The compound has potential applications in drug formulation as a stabilizer for active pharmaceutical ingredients (APIs). Its ability to protect drugs from photodegradation enhances the stability and shelf life of pharmaceutical products .

Case Study:

In a study examining the stability of certain APIs under UV exposure, the inclusion of this compound significantly reduced degradation rates compared to control samples without the compound. This demonstrates its utility in enhancing the stability of sensitive medications .

Material Science

Polymer Additive:

In material science, this compound is used as an additive in polymers to improve UV resistance. Its incorporation into plastics and coatings protects against UV-induced degradation, prolonging material life and maintaining aesthetic qualities.

Performance Metrics:

Research indicates that polymers modified with this compound exhibit improved mechanical properties and color stability when exposed to sunlight. The following table summarizes performance improvements:

| Material Type | Property Improved | Percentage Improvement |

|---|---|---|

| Polycarbonate | UV Resistance | 30% |

| Acrylic Coatings | Color Stability | 25% |

作用機序

The mechanism of action of 3-Methoxy-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive oxygen species, which can induce cellular damage or initiate polymerization reactions. The morpholinomethyl group enhances its solubility and reactivity, making it a versatile compound in various applications.

類似化合物との比較

Similar Compounds

4-Methoxybenzophenone: Lacks the morpholinomethyl group, making it less soluble and reactive.

2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group, which alters its photochemical properties.

4-Methylbenzophenone: Has a methyl group instead of a methoxy group, affecting its reactivity and applications

Uniqueness

3-Methoxy-4’-morpholinomethyl benzophenone is unique due to the presence of both methoxy and morpholinomethyl groups, which confer enhanced solubility, reactivity, and versatility in various applications. Its ability to act as a photoinitiator and photosensitizer makes it particularly valuable in scientific research and industrial applications .

生物活性

3-Methoxy-4'-morpholinomethyl benzophenone (CAS No. 898769-70-5) is a synthetic compound that belongs to the benzophenone class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Research into its biological effects has revealed various mechanisms of action, interactions with biological systems, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular structure of this compound features a benzophenone backbone with a morpholinomethyl substituent and a methoxy group. This unique arrangement contributes to its biological activity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this antimicrobial action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |

| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In several studies, it has shown cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular metabolism.

- Receptor Binding : It can bind to specific receptors on cell membranes, influencing signal transduction processes.

- Oxidative Stress : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological studies have indicated that while the compound exhibits biological activity, it also possesses cytotoxic effects at higher concentrations.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Moderate irritant |

| Mutagenicity | Negative in Ames test |

特性

IUPAC Name |

(3-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLCAWGUXUDRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642619 | |

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-70-5 | |

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。